molecular formula C9H14Cl2FN3 B1257823 1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

Cat. No. B1257823
M. Wt: 254.13 g/mol
InChI Key: JRIDRIINGNWBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride, also known as 1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride, is a useful research compound. Its molecular formula is C9H14Cl2FN3 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

Molecular Formula

C9H14Cl2FN3

Molecular Weight

254.13 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)piperazine;dihydrochloride

InChI

InChI=1S/C9H12FN3.2ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11H,4-7H2;2*1H

InChI Key

JRIDRIINGNWBHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)F.Cl.Cl

synonyms

1-(3-fluoro-2-pyridinyl)piperazine
1-(3-fluoro-2-pyridinyl)piperazine dihydrochloride
1-(3-fluoro-2-pyridinyl)piperazine maleate
1-FPP

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-3-fluoropyridine (500 mg, 4.25 mmol) and anhydrous piperazine (3.66 g, 42.5 mmol) in 40 ml of n-butanol is stirred at reflux for 18 hours. After concentrating to dryness in vacuo, the residue is partitioned between toluene and dilute sodium hydroxide solution (5% w/v). The toluene layer is washed with a saturated sodium chloride solution, dried over Na2SO4, filtered and concentrated to 0.65 g of oil. Upon treatment of the oil with ethanolic hydrogen chloride and crystallization by dissolving the crude material in a minimum of methanol:ethanol (1:1) mixture and addition of ethyl acetate to incipient cloudiness, there is obtained 0.38 g., (35% yield) of product, m.p. 203°-210° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

A solution of 3-fluoro-2-piperazinylpyridine N-oxide (2 mmol) in 10 ml of glacial acetic acid is warmed to about 85° C. saturated with anhydrous hydrogen chloride gas and treated with a fine stream of sulfur dioxide for 1 hour. The acetic acid is removed under reduced pressure and the residue is crystallized from an ethanol-ethyl acetate mixture to give the title compound.
Name
3-fluoro-2-piperazinylpyridine N-oxide
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-(3-fluoro-2-pyridinyl)-4-carbethoxy piperazine (700 mg, 2.76 mmol) in 50 ml of 6N hydrochloric acid is stirred at reflux under N2 for 6 hours and then concentrated under reduced pressure. The residue is recrystallized from an ethanol-ethyl acetate mixture to give 1-(3-fluoro-2-pyridinyl) piperazine dihydrochloride.
Name
1-(3-fluoro-2-pyridinyl)-4-carbethoxy piperazine
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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